ガバペンチン-D10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

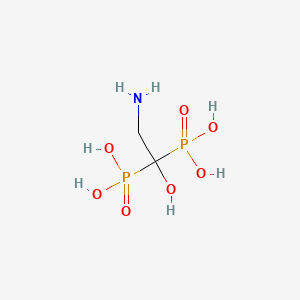

Gabapentin-D10 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterium atoms in Gabapentin-D10 replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic nature .

科学的研究の応用

Gabapentin-D10 has a wide range of applications in scientific research:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of gabapentin in biological samples.

Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin by providing a stable isotopic reference.

Neuroscience: Used in research on epilepsy and neuropathic pain to understand the drug’s mechanism of action and efficacy.

Drug Development: Assists in the development of new gabapentin analogs with improved therapeutic profiles.

作用機序

Target of Action

Gabapentin-D10, like its parent compound Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . This subunit is an auxiliary component of the channels and plays a crucial role in the regulation of calcium ion flow across cell membranes, which is vital for the transmission of electrical signals in neurons .

Mode of Action

Gabapentin-D10 binds specifically to the α2δ-1 subunit, modulating its activity . This binding inhibits the trafficking of α1 pore-forming units of calcium channels (particularly N-type) from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion (DRG) neurons and dorsal horn neurons . This action results in a decrease in calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thus decreasing neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by Gabapentin-D10 involves the modulation of voltage-gated calcium channels. By binding to the α2δ-1 subunit, Gabapentin-D10 inhibits the activity of these channels, particularly the N-type . This action disrupts the normal flow of calcium ions, which are crucial for the release of neurotransmitters from nerve terminals. As a result, the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn is blunted .

Pharmacokinetics

Gabapentin-D10 shares similar pharmacokinetic properties with Gabapentin. Its half-life is approximately 5-7 hours . Gabapentin has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .

Result of Action

The molecular and cellular effects of Gabapentin-D10’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated calcium channels, Gabapentin-D10 decreases the release of excitatory neurotransmitters, thereby suppressing excessive neuronal firing . This leads to its therapeutic effects in conditions such as peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .

Action Environment

The action, efficacy, and stability of Gabapentin-D10 can be influenced by various environmental factors. For instance, its effectiveness can be affected by the patient’s metabolic rate, the presence of other medications, and individual variations in drug metabolism and excretion . Furthermore, Gabapentin-D10 is suitable for GC/MS or LC/MS testing or isotope dilution methods in various environments, including forensic analysis, clinical toxicology, pain prescription monitoring, or urine drug testing .

生化学分析

Biochemical Properties

Gabapentin-D10, like Gabapentin, interacts with various enzymes and proteins. It shares structural similarities with the neurotransmitter gamma-aminobutyric acid (GABA), which is regarded as one of the main inhibitory neurotransmitters in the mammalian central nervous system (CNS) .

Cellular Effects

It is known that Gabapentin, the parent compound, influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Gabapentin, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

An ultrafast SPE/MS/MS system capable of analyzing samples with cycle times of less than 25 seconds has been developed for Gabapentin, the parent compound .

Dosage Effects in Animal Models

The method developed for Gabapentin, the parent compound, has been successfully applied to the analysis of gabapentin in plasma samples from bio-equivalence study .

Metabolic Pathways

Gabapentin, the parent compound, is known to interact with various enzymes and cofactors .

Transport and Distribution

Gabapentin, the parent compound, is known to interact with various transporters and binding proteins .

Subcellular Localization

Gabapentin, the parent compound, is known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-D10 involves the incorporation of deuterium into the gabapentin molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically occurs under mild conditions to prevent degradation of the gabapentin structure .

Industrial Production Methods: Industrial production of Gabapentin-D10 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high isotopic purity .

化学反応の分析

Types of Reactions: Gabapentin-D10 undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can involve the conversion of gabapentin-lactam back to gabapentin-D10.

Substitution: Deuterium atoms in Gabapentin-D10 can be replaced with other substituents under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products:

Gabapentin-Lactam: Formed through oxidation.

Substituted Gabapentin Derivatives: Formed through substitution reactions.

類似化合物との比較

Gabapentin-D10 is compared with other similar compounds such as:

Gabapentin: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.

Pregabalin: Another gabapentinoid with a similar mechanism of action but higher potency and different binding affinities.

Vigabatrin: An antiepileptic drug that inhibits GABA transaminase, leading to increased GABA levels in the brain.

Uniqueness: Gabapentin-D10’s uniqueness lies in its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings .

特性

CAS番号 |

1126623-20-8 |

|---|---|

分子式 |

C9H7D10NO2 |

分子量 |

181.29 |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

60142-96-3 (unlabelled) |

タグ |

Gabapentin |

製品の起源 |

United States |

Q1: What is the role of Gabapentin-D10 in the research study?

A1: Gabapentin-D10 serves as an internal standard in the LC-MS/MS method developed to quantify Gabapentin and Buprenorphine in human serum []. The use of a stable isotope-labeled internal standard like Gabapentin-D10 helps improve the accuracy and reliability of the analysis by accounting for variations during sample preparation and ionization.

Q2: Why is a rapid and sensitive method for quantifying Gabapentin and Buprenorphine in human serum clinically relevant?

A2: Gabapentin is being investigated as a potential opioid-sparing medication for pain management and in treating opioid withdrawal []. Buprenorphine is a partial opioid agonist used in managing opioid use disorder and chronic pain. Monitoring the levels of these drugs in patients' serum is crucial to ensure therapeutic efficacy and minimize potential drug interactions or adverse events. The development of a rapid LC-MS/MS method with a 2-minute runtime allows for efficient therapeutic drug monitoring [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)

![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)